molecular formula C7H5IN2O B3210853 3-Iodo-1H-indazol-6-OL CAS No. 1082040-27-4

3-Iodo-1H-indazol-6-OL

Cat. No. B3210853
CAS RN: 1082040-27-4
M. Wt: 260.03 g/mol
InChI Key: FLXLRTUJTJKEAS-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazol-6-OL is a chemical compound that belongs to the class of indazoles . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years due to their wide variety of medicinal applications . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of an indazole ring which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring . The this compound has a molecular formula of C8H7IN2O and a molecular weight of 274.06 .


Chemical Reactions Analysis

Indazole-containing compounds have been synthesized through various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 390.9±22.0 °C, a density of 2.04±0.1 g/cm3, and a pKa of 8.94±0.40 .

Mechanism of Action

The mechanism of action of indazole derivatives is diverse and depends on the specific derivative and its biological activity. For instance, some indazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety data sheet for 6-Iodo-1H-indazole, a similar compound, suggests avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment . It is also recommended to ensure adequate ventilation and avoid dust formation .

Future Directions

The future directions in the field of indazole synthesis are likely to focus on developing more efficient and environmentally friendly synthetic approaches . There is also a great interest in exploring the diverse biological activities of indazole derivatives for potential therapeutic applications .

properties

IUPAC Name

3-iodo-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXLRTUJTJKEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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